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molecular formula C9H13NO2 B8445961 2-(5-Amino-2-hydroxymethylphenyl)-ethanol

2-(5-Amino-2-hydroxymethylphenyl)-ethanol

Cat. No. B8445961
M. Wt: 167.20 g/mol
InChI Key: POXYSHFMRRORKX-UHFFFAOYSA-N
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Patent
US05919795

Procedure details

Pt-C (50% water wet, 200 mg) was added to a THF (40 mL) solution of 2-(2 hydroxymethly-5-nitro-phenyl)-ethanol (1.0 g, 5 mmol) and the reaction hydrogenated at 50 psi for 2 hrs. NMR showed complete reaction to form 2-(5-amino-2-hydroxymethyl-phenyl)-ethanol (compound (9) in Scheme 3);
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[CH2:12][CH2:13][OH:14]>[Pt].C1COCC1>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][OH:1])=[C:4]([CH2:12][CH2:13][OH:14])[CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC1=C(C=C(C=C1)[N+](=O)[O-])CCO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pt]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction hydrogenated at 50 psi for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C1)CCO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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